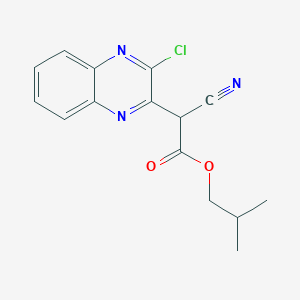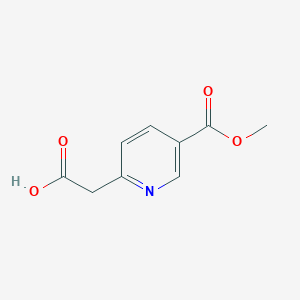![molecular formula C8H12ClN B13554312 Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)
Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of suitable precursors under controlled conditions to form the tetracyclic core. The amine group is then introduced through a series of substitution reactions, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
化学反応の分析
Types of Reactions
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
科学的研究の応用
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride exerts its effects is complex and involves multiple pathways. The compound interacts with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in the modulation of cellular processes, such as signal transduction or gene expression .
類似化合物との比較
Similar Compounds
- Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one : A closely related compound with a ketone group instead of an amine.
- Tricyclo[3.3.1.0^{2,4}]non-6-ene : Another compound with a similar tetracyclic structure but different functional groups .
特性
分子式 |
C8H12ClN |
|---|---|
分子量 |
157.64 g/mol |
IUPAC名 |
tetracyclo[3.3.0.02,8.04,6]octan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c9-8-6-2-1-3-5(4(2)6)7(3)8;/h2-8H,1,9H2;1H |
InChIキー |
AVXMBIJMQBJJOM-UHFFFAOYSA-N |
正規SMILES |
C1C2C3C2C(C4C1C34)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Oxaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13554258.png)

![1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13554276.png)
![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride](/img/structure/B13554278.png)


![2-[(Tert-butoxy)carbonyl]butanoic acid](/img/structure/B13554309.png)

![2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid](/img/structure/B13554314.png)

